1-(4-ethylphenyl)-3-(4-fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide
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Overview
Description
1-(4-ethylphenyl)-3-(4-fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is a synthetic compound that features both phenyl and fluorophenyl groups, making it a unique molecule of interest in various chemical, biological, and medicinal research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
Preparation of 1-(4-ethylphenyl)-3-(4-fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide typically involves multi-step organic synthesis. The initial steps often include the preparation of the necessary phenyl and fluorophenyl intermediates, followed by their coupling and subsequent cyclization to form the thieno-imidazole core. This process may involve the use of palladium-catalyzed cross-coupling reactions like Suzuki or Heck reactions. Reaction conditions usually include solvents such as dimethyl sulfoxide or toluene, and various temperatures and pressures tailored to optimize yields.
Industrial Production Methods
Industrial-scale production may rely on similar synthetic strategies but with optimizations to improve efficiency, cost-effectiveness, and scalability. Often, continuous flow chemistry and automation are employed to streamline the process. Catalysts, solvents, and reagents are chosen to maximize yield while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions it Undergoes
1-(4-ethylphenyl)-3-(4-fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide can undergo a variety of chemical reactions, including:
Oxidation: : This could further oxidize the ethyl and phenyl groups or the sulfur atom.
Reduction: : Potential reduction of the fluorophenyl group.
Substitution: : Electrophilic aromatic substitution is possible on both phenyl rings.
Common Reagents and Conditions
Common reagents include:
Oxidizing agents like potassium permanganate.
Reducing agents such as lithium aluminum hydride.
Electrophiles for substitution reactions, such as halogens in the presence of a catalyst.
Major Products Formed from These Reactions
Depending on the reaction, products may include modified thieno[3,4-d]imidazol-2(3H)-one derivatives with different functional groups or oxidation states.
Scientific Research Applications
1-(4-ethylphenyl)-3-(4-fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide has notable applications across various fields:
Chemistry: : Utilized as a building block for more complex molecules or in catalysis.
Biology: : Investigated for potential biological activity, including antimicrobial or antitumor properties.
Medicine: : Explored for therapeutic effects in disease models, given its structural similarity to other bioactive compounds.
Industry: : Employed in the synthesis of advanced materials and novel polymers.
Mechanism of Action
The mechanism by which this compound exerts its effects generally involves:
Molecular Targets: : Interaction with specific proteins or enzymes, potentially altering their function.
Pathways Involved: : Could impact signal transduction pathways by modifying the activity of kinases or phosphatases.
Comparison with Similar Compounds
1-(4-ethylphenyl)-3-(4-fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide stands out due to its particular combination of ethylphenyl and fluorophenyl groups. Similar compounds, such as those with only one phenyl group or with different substituents, might have varying reactivity and bioactivity, making this compound unique in its applications and effects.
Compounds for comparison:
1-phenyl-3-(4-fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one.
1-(4-methylphenyl)-3-(4-fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one.
Properties
IUPAC Name |
1-(4-ethylphenyl)-3-(4-fluorophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O3S/c1-2-13-3-7-15(8-4-13)21-17-11-26(24,25)12-18(17)22(19(21)23)16-9-5-14(20)6-10-16/h3-10,17-18H,2,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODKAWAFQRQFPAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C3CS(=O)(=O)CC3N(C2=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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